REACTION_CXSMILES
|
[NH3:1].Cl[C:3]1[CH:15]=[CH:14][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:5][C:4]=1[N+:16]([O-:18])=[O:17]>C(O)C>[NH2:1][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[CH:5][C:4]=1[N+:16]([O-:18])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
3l
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-chloro-3-nitrobenzyl)pyridine
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CC2=NC=CC=C2)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
185° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The resulting solution was then evaporated in vacuo to a brown solid, which
|
Type
|
DISSOLUTION
|
Details
|
was thereafter dissolved in acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a light brown solid
|
Type
|
CUSTOM
|
Details
|
The resulting solid was crystallized from water using Norite
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(CC2=NC=CC=C2)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |